REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:11].N[C:13]1C(Cl)=NC(C)=NC=1NC>>[Cl:1][C:2]1[N:10]=[C:9]([CH3:13])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2N=CN(C2=NC=N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=NC1NC)C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was prepared in a manner similar to
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2N=CN(C2=NC(=N1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |